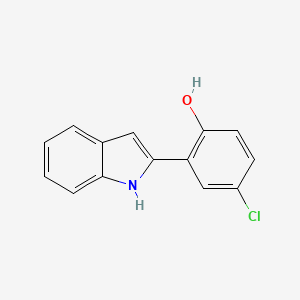

4-Chloro-2-(1H-indol-2-yl)phenol

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Chemical Biology

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemistry. wisdomlib.orgwikipedia.org Its significance stems from its widespread occurrence in nature and the diverse biological activities exhibited by its derivatives. wisdomlib.orgnih.gov

In organic chemistry , the development of novel synthetic methodologies for the construction and functionalization of the indole core remains an active area of research. openmedicinalchemistryjournal.com Classic named reactions like the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses have been complemented by modern transition-metal-catalyzed cross-coupling reactions, providing chemists with a robust toolkit to access a vast chemical space of indole-containing molecules. biosynth.com The unique electronic properties of the indole ring, particularly its reactivity towards electrophilic substitution at the C3 position, make it a versatile synthon for the elaboration of more complex molecular architectures. wikipedia.org

In chemical biology , indole derivatives are instrumental in probing and modulating biological processes. nih.govmdpi.com The amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) are just a few examples of endogenous indoles that play critical roles in physiology. wikipedia.orgnih.gov This inherent biological relevance has spurred the development of indole-based compounds as therapeutic agents. For instance, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are potent anticancer drugs that target tubulin polymerization, while indomethacin (B1671933) is a widely used nonsteroidal anti-inflammatory drug (NSAID). openmedicinalchemistryjournal.commdpi.com Furthermore, indole and its derivatives act as signaling molecules in bacteria, regulating processes such as biofilm formation and virulence, making them attractive targets for the development of novel antimicrobial strategies. wikipedia.orgbiosynth.com

Importance of Phenolic Compounds in Natural Products and Synthetic Chemistry

Phenolic compounds, characterized by a hydroxyl group directly bonded to an aromatic ring, are a large and diverse class of molecules found throughout the plant kingdom. numberanalytics.comwikipedia.orgnumberanalytics.com Their importance is rooted in their diverse biological functions and their utility as synthetic intermediates. wikipedia.orgwestminster.ac.uk

In natural products chemistry , phenols are responsible for a wide array of properties, including antioxidant, antimicrobial, and anti-inflammatory activities. numberanalytics.comnih.gov These compounds play a crucial role in plant defense mechanisms against pathogens and UV radiation. numberanalytics.comwikipedia.org The antioxidant capacity of many phenolic compounds is attributed to their ability to scavenge free radicals. numberanalytics.comacs.org Flavonoids, tannins, and stilbenes are major classes of dietary polyphenols that have been extensively studied for their potential health benefits. numberanalytics.comacs.org

In synthetic chemistry , the phenol (B47542) moiety is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org The hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. britannica.com This reactivity is harnessed in numerous industrial processes, such as the synthesis of polymers like Bakelite from the condensation of phenol with formaldehyde. wikipedia.org The acidity of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles in Williamson ether synthesis and other reactions. wikipedia.org Furthermore, phenolic hydroxyl groups can be readily converted into other functional groups, providing synthetic chemists with a flexible handle for molecular design.

Rationale for Investigating Hybrid Indole-Phenol Systems, exemplified by 4-Chloro-2-(1H-indol-2-yl)phenol

The integration of two or more distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful strategy in drug discovery. The rationale for investigating hybrid indole-phenol systems lies in the potential for synergistic or additive biological effects arising from the combination of these two privileged scaffolds.

The compound This compound serves as a compelling example of such a hybrid system. This molecule incorporates the key structural features of both an indole and a phenol. The indole moiety provides a platform for interactions with biological targets that recognize this heterocycle, while the phenolic group can participate in hydrogen bonding and may confer antioxidant properties. The presence of a chlorine atom on the phenolic ring can further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

The investigation of such hybrid molecules is driven by the hypothesis that they may exhibit unique biological activities that are not observed with the individual indole or phenol components alone. For instance, the spatial arrangement of the indole and phenol rings in this compound could allow for simultaneous binding to different subsites of a target protein, leading to enhanced potency or a novel mechanism of action.

Recent research has explored the synthesis and biological evaluation of various indole-phenol hybrids, demonstrating their potential as antimicrobial and anticancer agents. nih.gov The development of efficient synthetic routes to access these hybrid architectures is crucial for systematic structure-activity relationship (SAR) studies.

Overview of Research Trajectories for Complex Heterocyclic Architectures

The exploration of complex heterocyclic architectures, including hybrid systems like this compound, is a major thrust in contemporary chemical research. Key research trajectories in this area include:

Development of Novel Synthetic Methodologies: A primary focus is on the creation of efficient, stereoselective, and environmentally benign methods for the synthesis of complex heterocyclic compounds. This includes the use of catalysis, multicomponent reactions, and flow chemistry to streamline synthetic sequences and access molecular diversity. openmedicinalchemistryjournal.com

Target-Oriented Synthesis and Medicinal Chemistry: The design and synthesis of heterocyclic molecules are often guided by a specific biological target. This involves computational modeling, structure-based drug design, and extensive SAR studies to optimize the potency, selectivity, and drug-like properties of lead compounds. mdpi.com

Chemical Biology and Probe Development: Complex heterocyclic molecules are increasingly used as chemical probes to investigate biological pathways and mechanisms. These probes can be designed to interact with specific proteins or other biomolecules, allowing researchers to elucidate their functions in living systems. nih.gov

Materials Science Applications: The unique photophysical and electronic properties of some heterocyclic systems make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and solar cells.

The study of compounds like this compound lies at the intersection of these research trajectories, offering opportunities for fundamental discoveries in synthesis, biology, and materials science.

Data Tables

Table 1: Properties of Indole

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.15 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 52 to 54 °C (126 to 129 °F; 325 to 327 K) |

| Boiling Point | 253 to 254 °C (487 to 489 °F; 526 to 527 K) |

| Acidity (pKa) | 16.2 (21.0 in DMSO) |

Data sourced from wikipedia.org

Table 2: Properties of Phenol

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅OH |

| Molar Mass | 94.11 g·mol⁻¹ |

| Appearance | Transparent crystalline solid |

| Melting Point | 40.5 °C (104.9 °F; 313.6 K) |

| Boiling Point | 181.7 °C (359.1 °F; 454.8 K) |

| Acidity (pKa) | 9.95 |

Data sourced from britannica.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Serotonin |

| Melatonin |

| Vinblastine |

| Vincristine |

| Indomethacin |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole |

| 4-chloro-2-mercaptobenzenesulfonamide |

| N2-(biphenyl-2-yl)-4-chloro-N1-(5-chloro-1H-indol-1-yl)-4-aminobenzene-1,2-diamine |

| N2-(biphenyl-2-yl)-4-chloro-N1-(5-chloro-1 H-indol-1-yl)-3-aminobenzene-1,2-diamine |

| N2-(biphenyl-2-yl)-4-chloro-N1-(5-chloro-1H-indol-1-yl)-2-aminobenzene-1,2-diamine |

| 4-Chloro-2-(1-phenyl imino) Propyl Phenol |

| Indole-3-acetic acid |

Structure

3D Structure

Properties

CAS No. |

32380-83-9 |

|---|---|

Molecular Formula |

C14H10ClNO |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

4-chloro-2-(1H-indol-2-yl)phenol |

InChI |

InChI=1S/C14H10ClNO/c15-10-5-6-14(17)11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,16-17H |

InChI Key |

FMDCKUQJSQBMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 1h Indol 2 Yl Phenol and Analogues

Retrosynthetic Disconnections and Key Precursors for 4-Chloro-2-(1H-indol-2-yl)phenol

Retrosynthetic analysis, the process of conceptually breaking down a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic route. For this compound, two main disconnections are considered: cleavage of the bond connecting the indole (B1671886) and phenol (B47542) rings, and breaking the bonds within the indole nucleus itself.

The most direct retrosynthetic approach involves disconnecting the C2-position of the indole from the chlorophenol ring. This leads to precursors such as a 2-functionalized indole (e.g., 2-haloindole or an indole-2-boronic acid) and a corresponding functionalized 4-chlorophenol (B41353). This strategy leverages powerful transition-metal-catalyzed cross-coupling reactions.

Alternatively, the indole ring itself can be constructed from acyclic precursors where the 4-chlorophenol moiety is already appended to one of the starting materials. This approach would utilize classical indole syntheses.

Based on these strategies, the key precursors for the synthesis of this compound are outlined in the table below.

| Precursor Category | Specific Examples |

| Indole Precursors | Indole, 2-Bromoindole, 2-Iodoindole |

| Phenol Precursors | 4-Chlorophenol |

| Fischer Synthesis Precursors | Phenylhydrazine (B124118), Aryl methyl ketones |

| Larock Synthesis Precursors | o-Haloanilines, Terminal alkynes |

Classical Indole Synthesis Approaches Applicable to 2-Substituted Indoles

The indole core is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. Several of these classical methods are well-suited for preparing 2-substituted indoles.

Fischer Indole Synthesis and its Modern Variants.

The Fischer indole synthesis is a robust and long-standing method for constructing the indole nucleus. This reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or an aldehyde. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole. To synthesize a 2-aryl indole, an aryl methyl ketone would be the required carbonyl partner.

Modern advancements in the Fischer indole synthesis have focused on the use of milder reaction conditions to improve the tolerance of sensitive functional groups. These variants often employ Lewis acids in place of traditional Brønsted acids or utilize microwave irradiation to accelerate the reaction.

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations.

The Larock indole synthesis is a powerful palladium-catalyzed method that provides a convergent route to substituted indoles. This reaction involves the coupling of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of the alkyne allows for the direct installation of a substituent at the 2-position of the indole ring.

Beyond the Larock reaction, a variety of other palladium-catalyzed cyclizations have been developed for indole synthesis. These methods offer high efficiency and functional group compatibility, making them valuable tools for the synthesis of complex indole derivatives.

Other Cycloaddition and Condensation Routes to the Indole Core

While the Fischer and Larock syntheses are among the most common methods, other classical reactions can also be utilized to form the indole core.

Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an enolate, which is then reductively cyclized to yield an indole-2-carboxylate. Subsequent hydrolysis and decarboxylation can provide the 2-unsubstituted indole, which can be further functionalized.

Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. While traditionally used for preparing indoles unsubstituted at the 2-position, modifications can allow for the synthesis of 2-substituted analogues.

Strategies for Introducing the Phenol Moiety at the 2-Position of the Indole Nucleus

A key step in the synthesis of this compound is the formation of the C-C bond between the indole and phenol rings. Modern cross-coupling reactions are the most effective methods for achieving this transformation.

Cascade Reactions for Indole-Phenol Annulation

Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. wikipedia.org These reactions are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org

For the synthesis of the 2-indolylphenol scaffold, a cascade reaction could be envisioned that forms both the indole ring and the bond to the phenol in a sequential manner. For example, a reaction between a substituted aniline (B41778) and a suitably functionalized phenol derivative could lead to the formation of the indole ring followed by an intramolecular cyclization to form the biaryl linkage.

Gold catalysis is particularly adept at promoting cascade reactions involving alkynes. researchgate.netresearchgate.net A gold(I)-catalyzed hydroaminative/arylative cascade has been developed for the synthesis of various indole-fused skeletons. nih.gov While direct application to this compound is not explicitly reported, the principles of these cascade reactions could be adapted. For instance, a cascade reaction of sulfur ylides and N-(ortho-chloromethyl)aryl amides provides a direct and efficient synthesis of structurally diverse indoles under mild conditions. nih.gov

Photoredox catalysis can also initiate radical cascade processes. A visible-light-induced thiyl radical coupling with ortho-substituted arylisocyanides followed by intramolecular cyclization and aromatization has been used to access 2-sulfenylindoles, demonstrating the potential of photoredox-initiated cascades in indole functionalization. nih.govresearchgate.net

Regioselective Chlorination Strategies for the Phenol Ring

The introduction of a chlorine atom at the C4 position of the phenol ring in 2-(1H-indol-2-yl)phenol requires a regioselective chlorination strategy. Direct electrophilic chlorination of phenols typically yields a mixture of ortho and para isomers, with the para isomer often being the major product. Therefore, catalyst-controlled methods are essential to achieve high selectivity for the desired 4-chloro isomer.

Recent advances in organocatalysis have provided powerful tools for the regioselective halogenation of phenols. For instance, a secondary ammonium (B1175870) chloride salt has been shown to be an effective organocatalyst for the highly regioselective ortho-chlorination of anilines, and similar principles can be applied to phenols. nih.gov The unique structural features of the catalyst are crucial for both catalysis and regioselectivity. nih.gov

Furthermore, bifunctional catalysts can be designed to direct the chlorination to a specific position. For example, a catalyst could bind to the hydroxyl group of the phenol and deliver the chlorinating agent to the desired C4 position. Copper-catalyzed chlorination of electron-rich aromatic C-H bonds in the presence of a copper salt, a lithium halide, and molecular oxygen has been reported, offering a potential route for regioselective chlorination. rsc.org However, this method's selectivity for 2-arylphenols would need to be investigated.

Another approach involves the pre-installation of a directing group on the phenol that can guide the chlorination to the desired position, followed by the removal of the directing group. While less ideal than a direct catalytic method, this can be a robust strategy.

Table 2: Catalytic Systems for Regioselective Chlorination of Phenols

| Catalyst Type | Chlorinating Agent | Selectivity | Reference |

| Secondary Ammonium Salt | N-Chlorosuccinimide (NCS) | ortho-Selective (for anilines) | nih.gov |

| Copper(II) Halide/LiX/O2 | - | Regioselective | rsc.org |

Modern Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods are at the forefront of synthetic organic chemistry, enabling the efficient and selective construction of complex molecules like this compound. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition metals are widely used to catalyze the formation of the 2-arylindole core.

Palladium: Palladium catalysis is a cornerstone of cross-coupling chemistry. The Suzuki-Miyaura coupling of an indoleboronic acid with a chloro-substituted phenol or the direct C-H arylation of an indole with a chlorinated phenol derivative are viable strategies. nih.gov The N-arylation of indoles with aryl halides can also be achieved using palladium catalysts with bulky, electron-rich phosphine ligands. capes.gov.br

Copper: Copper catalysis offers a cost-effective alternative to palladium. Copper-mediated and catalyzed cross-coupling of indoles with 1,3-azoles through a double C-H activation has been demonstrated. nih.govlsbu.ac.uk A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling can be used to synthesize multisubstituted indoles. organic-chemistry.org Furthermore, copper-catalyzed selective oxidative cross-coupling of tryptophols and tryptamines provides access to complex bisindoline structures. nih.gov

Gold: Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes and allenes, leading to a variety of cyclization and cascade reactions. researchgate.netresearchgate.net Gold-catalyzed synthesis of 1,1'-binaphthalene-2,3'-diols from benzyl (B1604629) alkynones showcases the potential of gold in constructing biaryl linkages. nih.gov While direct synthesis of 2-indolylphenols via gold catalysis is less common, the development of new gold-catalyzed cascade reactions could open up new avenues. nih.gov

Rhodium: Rhodium catalysts are effective for C-H activation and annulation reactions. A rhodium-catalyzed/copper-mediated C-H/C-C activation and cascade annulation has been used to form 2-arylindole derivatives. acs.orgacs.org Rhodium is also used for the stereoselective C-H 1,3-dienylation of indoles. rsc.org

Table 3: Transition Metal-Catalyzed Syntheses of Indole Derivatives

| Metal | Reaction Type | Key Features | Reference |

| Palladium | C-H Arylation | High regioselectivity at C2, C3, or C7 with directing groups. | nih.gov |

| Copper | Cross-Coupling/Annulation | Cost-effective, double C-H activation, tandem reactions. | nih.govorganic-chemistry.org |

| Gold | Cascade Reactions | Activation of alkynes, synthesis of fused indoles and biaryls. | nih.govnih.gov |

| Rhodium | C-H Activation/Annulation | Synthesis of 2-arylindoles and functionalized indoles. | acs.orgacs.org |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a "green" and often complementary approach to metal catalysis. scienceopen.comresearchgate.netscienceopen.com

For the synthesis of the 2-arylindole core, an N-heterocyclic carbene (NHC)-catalyzed approach has been developed for the synthesis of 2-aryl indoles under mild conditions, avoiding the use of transition metals. nih.govtechnologypublisher.com This method relies on the umpolung reactivity of an acyl-anion equivalent. nih.gov

In the context of the chlorination step, organocatalysis provides excellent solutions for regioselectivity. As mentioned in section 2.4, secondary ammonium salts can direct the ortho-chlorination of anilines, and similar strategies could be applied to 2-(1H-indol-2-yl)phenol. nih.gov

Chiral phosphoric acids are another important class of organocatalysts. They have been used for the enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides, which then undergo intramolecular cyclization to form indole fragments. nih.gov Chiral phosphoramides have also been used in the asymmetric reaction of indol-2-yl carbinols with enamides. nih.gov

Electrocatalysis and photoredox catalysis have emerged as powerful and sustainable strategies in organic synthesis, often enabling unique reaction pathways that are difficult to access through traditional thermal methods. mdpi.com

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has been successfully applied to the synthesis and functionalization of indoles. researchgate.netbeilstein-journals.org For instance, a photoredox strategy has been reported for the synthesis of C-indolyl and C-quinolyl glycosides. nih.gov The synthesis of 2-sulfenylindoles via a radical cascade process initiated by visible light has also been demonstrated. nih.gov These methods highlight the potential of photoredox catalysis to generate radical intermediates that can participate in the formation of the indole-phenol linkage.

While specific examples of the direct electrocatalytic or photoredox-catalyzed synthesis of this compound are scarce, the principles of these technologies are highly applicable. For example, a photoredox-catalyzed C-H trifluoromethylation of arenes has been developed, suggesting that similar strategies could be employed for the introduction of other functional groups, including the formation of the C-C bond between the indole and phenol rings. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs is a significant area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of microwave-assisted synthesis, solvent-free and aqueous reaction media, and the development of recyclable catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives. The use of microwave irradiation can enhance the efficiency of reactions such as the Fischer indole synthesis, a common method for preparing the indole core of this compound. The focused heating provided by microwaves can significantly reduce the time required for the cyclization step, a key process in forming the indole ring.

Solvent-Free and Aqueous Media Reactions

The replacement of volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. For the synthesis of 2-arylindoles, including structures similar to this compound, reactions have been developed that proceed in aqueous media or under solvent-free conditions. These approaches not only reduce the environmental burden associated with solvent use and disposal but can also simplify product purification. For instance, the reaction of anilines with α-bromoacetophenones to form key intermediates can be carried out in water, often with the aid of a phase-transfer catalyst to facilitate the reaction between the water-insoluble organic reactants.

Recyclable Catalytic Systems

The development of recyclable catalysts is crucial for sustainable chemical synthesis. In the context of synthesizing this compound and its analogs, various catalytic systems that can be recovered and reused have been explored. For example, solid-supported catalysts, such as polymers or inorganic materials functionalized with catalytic species, offer advantages in terms of ease of separation from the reaction mixture and potential for reuse over multiple reaction cycles. The use of such catalysts in reactions like the Suzuki or Heck couplings, which can be employed to form the C-C bond between the phenol and indole moieties, contributes to a more sustainable synthetic process.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially improved properties. These modifications can involve changes to the substitution pattern on either the indole or the phenol ring, as well as alterations to the core indole structure itself.

Common strategies for generating analogs include:

Varying substituents on the indole ring: Introducing different functional groups at various positions of the indole nucleus can be achieved by starting with appropriately substituted anilines in the Fischer indole synthesis or by post-functionalization of the indole ring.

Modifying the phenolic component: Utilizing different substituted phenols in the initial coupling reaction allows for the creation of a diverse library of derivatives with varying electronic and steric properties.

Altering the linkage between the two rings: While the parent compound features a direct bond between the indole and phenol rings, analogs could be synthesized with different linkers, such as methylene (B1212753) or carbonyl groups, to explore the impact of conformational flexibility.

The table below provides examples of synthetic methods that can be adapted for the synthesis of this compound and its derivatives.

| Synthetic Method | Description | Applicability to Analogs |

| Fischer Indole Synthesis | Reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone. | Allows for the introduction of various substituents on the indole ring by using different starting phenylhydrazines. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Can be used to couple a borylated indole with a halogenated phenol, or vice versa, enabling diverse substitution patterns. |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Useful for forming the C-C bond between the indole and phenol precursors. |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 2 1h Indol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-chloro-2-(1H-indol-2-yl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In a related compound, 4-chlorophenol (B41353), the aromatic protons appear as multiplets in the range of δ 7.13-7.16 ppm and δ 6.72-6.75 ppm. rsc.org The hydroxyl proton typically appears as a broad singlet. rsc.org For the indole (B1671886) moiety, characteristic signals for the N-H proton and the aromatic protons on the indole ring would be expected.

¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. For 4-chlorophenol, characteristic chemical shifts are observed around δ 154.2, 129.4, 125.5, and 116.6 ppm. rsc.org The carbon atoms of the indole ring will also exhibit distinct resonances. For instance, in phenol (B47542) itself, the carbon atom attached to the hydroxyl group (C-1) resonates at approximately 155.4 ppm, while other ring carbons appear at δ 129.5, 120.6, and 115.2 ppm. rsc.orgdocbrown.info The presence of the chloro and indolyl substituents on the phenol ring in this compound will cause predictable shifts in these values due to their electronic effects.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. omicsonline.orgbas.bg A COSY spectrum would reveal proton-proton couplings within the phenolic and indole rings. bas.bg HSQC would correlate each proton with its directly attached carbon atom, while HMBC would show correlations between protons and carbons that are two or three bonds away, thus confirming the substitution pattern of the molecule. omicsonline.orgbas.bg

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the indole ring would likely appear in a similar region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ range. researchgate.net The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenol would likely be found in the 1200-1260 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. docbrown.info

Raman spectroscopy , which is complementary to IR spectroscopy, would also reveal information about the vibrational modes of the molecule. Aromatic ring stretching vibrations are often strong in Raman spectra. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with the experimental IR and Raman spectra for a more detailed assignment of the vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenolic and indole chromophores.

For comparison, 4-chlorophenol exhibits two characteristic absorption bands at approximately 225 nm and 280 nm in an aqueous solution. researchgate.net The indole chromophore also shows characteristic absorptions in the UV region. The conjugation between the phenol and indole rings in this compound would likely lead to a red shift (shift to longer wavelengths) of these absorption maxima compared to the individual chromophores. The extent of this shift would provide insight into the degree of electronic communication between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. rsc.org For this compound (C₁₄H₁₀ClNO), HRMS would confirm the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass measurement would differentiate it from other compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Absolute Structure and Solid-State Architecture

Unit Cell Parameters and Space Group Determination

A single-crystal X-ray diffraction analysis of this compound would begin with the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group. researchgate.net These parameters define the size and shape of the repeating unit of the crystal lattice and the symmetry operations within it. For example, a related Schiff base compound, (E)-4-chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol, crystallizes in the monoclinic space group P2₁/c. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Once the crystal structure is solved, a detailed analysis of the intramolecular geometry can be performed. This includes the precise measurement of bond lengths, bond angles, and dihedral angles. tsijournals.com

Bond Lengths: The C-Cl, C-O, C-N, and various C-C and C-H bond lengths can be accurately determined. These experimental values can be compared with standard values and with those from theoretical calculations to understand the electronic effects of the substituents. For instance, the C-O bond length in the phenolic moiety and the C-N bond lengths in the indole ring will be of particular interest.

Bond Angles: The bond angles around the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized atoms, if any, will define the local geometry of the molecule. The angles involving the substituents will reveal any steric strain or distortion from ideal geometries.

Conformational Preferences in the Crystalline State3.6. Advanced Characterization Techniques for Purity and Identity Verification

Without primary crystallographic or spectroscopic data, any attempt to create the specified content would be speculative and would not adhere to the required standards of a professional and authoritative scientific article.

Theoretical and Computational Investigations of 4 Chloro 2 1h Indol 2 Yl Phenol

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like 4-Chloro-2-(1H-indol-2-yl)phenol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the distribution of electrons and the energies of molecular orbitals. thaiscience.info

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. thaiscience.inforesearchgate.net A smaller gap suggests a more reactive molecule, prone to intramolecular charge transfer. researchgate.net

In analogous aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenol (B47542) and indole (B1671886) rings, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-deficient sites. researchgate.netresearchgate.net For this compound, the HOMO is expected to be located primarily on the indole and phenol rings, indicating these are the likely sites for electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. |

Conformational Landscape and Energy Minima Exploration

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. mdpi.com

Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational landscape. This involves systematically changing key dihedral angles—for instance, the rotation around the bond connecting the phenol and indole rings—and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers, which correspond to energy minima on the PES. These stable conformations are the most likely to be populated at room temperature and are crucial for understanding how the molecule interacts with biological targets or organizes in a crystal lattice. mdpi.com For similar bi-aryl compounds, the planarity or twist between the aromatic rings is a key conformational feature. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map indicate different potential values:

Red and Yellow: Regions of negative potential, rich in electrons, and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netyoutube.com

Blue: Regions of positive potential, electron-deficient, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms. researchgate.netyoutube.com

Green: Regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the phenolic oxygen and the indole nitrogen, suggesting these as primary sites for interactions with electrophiles. The hydrogen of the hydroxyl group and the N-H group of the indole would be expected to show positive potential, making them likely hydrogen bond donors. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a solid-state, or crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental to the physical properties and stability of crystalline materials.

For compounds containing phenol and indole moieties, several types of interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl (-OH) group of the phenol and the N-H group of the indole are strong hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions are often the dominant force in directing the crystal packing. researchgate.netnih.govmdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic phenol and indole rings can engage in π-π stacking interactions, where the electron clouds of the rings interact favorably. nih.govnih.gov

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to characterize chemical bonds and non-covalent interactions. rsc.orgrsc.orgresearchgate.net By identifying bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of electron density), one can quantify the strength and nature of these interactions. researchgate.net

Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in real space. nih.govresearchgate.net It is based on the electron density and its reduced density gradient. NCI plots use color-coded isosurfaces to distinguish between different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds. nih.gov

Green: Weak, van der Waals interactions. nih.gov

Red: Repulsive, steric clashes. nih.gov

This analysis would provide a detailed map of the stabilizing and destabilizing forces within the crystal structure of this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.govmdpi.com The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest atom inside (di) and outside (de) is calculated. These distances are then used to generate a 2D "fingerprint plot," which provides a summary of all intermolecular contacts.

Table 2: Hirshfeld Surface Analysis - Intermolecular Contact Contributions

| Contact Type | Description | Expected Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | Often the largest contributor due to the abundance of H atoms on the molecular surface. nih.gov |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | Significant contribution, representing van der Waals forces. nih.gov |

| O···H/H···O | Hydrogen bonding involving the phenolic oxygen. | A key contributor, indicating strong directional interactions. nih.gov |

| N···H/H···N | Hydrogen bonding involving the indole nitrogen. | Important for crystal packing, similar to O···H contacts. |

| Cl···H/H···Cl | Interactions involving the chlorine atom. | Can represent both weak hydrogen bonds and halogen bonds. nih.govnih.gov |

| C···C | π-π stacking interactions. | Indicates the presence of stacking between aromatic rings. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, capturing its movements and interactions with its environment, such as a solvent or a biological receptor. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule flexes, changes conformation, and interacts with surrounding molecules over time.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study the stability of intermolecular interactions, such as hydrogen bonds, over time.

Simulate its interaction with a target protein to understand its binding mode and affinity.

These simulations offer a dynamic perspective that complements the static picture provided by methods like DFT and X-ray crystallography. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N,N-diphenylacetamide |

| N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide |

| (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol |

| 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol |

| 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol |

| 4-chloro-2-{(E)-[(3,4-di-methyl-phen-yl)imino]-meth-yl}phenol |

| 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophen-yl)(cyclo-pent-yl)meth-yl]amino}prop-yl)phenol |

| {4-Chloro-2-[(2-hy-droxy-eth-yl)imino-meth-yl]phenolato}{4-chloro-2-[(2-oxido-eth-yl)imino-meth-yl]phenolato}cobalt(III) |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are instrumental in drug discovery and environmental toxicology for predicting the activity of novel compounds, thereby reducing the need for extensive experimental testing. researchgate.net For this compound, QSAR modeling can be employed to predict its potential biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects, based on its structural features.

The development of a QSAR model for a series of indolyl-phenol derivatives, including this compound, would typically involve the following steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound, key molecular descriptors would likely include those related to its hydrophobicity (logP), electronic properties (e.g., Hammett constants for the chloro substituent), and steric parameters. The presence of the indole nucleus and the phenolic hydroxyl group suggests that descriptors related to hydrogen bonding capacity and aromatic interactions would also be significant.

To illustrate, a hypothetical QSAR study on a series of indolyl-phenols might yield a model that includes the following descriptors:

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar receptor sites. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Topological | Balaban J index | Encodes information about the degree of branching in the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

Such a model could then be used to predict the activity of this compound and guide the synthesis of new derivatives with potentially enhanced biological effects.

Reaction Mechanism Pathway Elucidation for Synthetic Transformations

The synthesis of this compound can be envisioned through several synthetic routes, with the choice of pathway often depending on the availability of starting materials and desired reaction efficiency. A plausible and commonly employed strategy for the formation of 2-arylindoles is the Fischer indole synthesis or variations thereof. However, a more direct approach for this specific substitution pattern would likely involve the coupling of a pre-formed indole nucleus with a phenol derivative or the construction of the indole ring onto a phenolic precursor.

One potential synthetic pathway could involve the reaction of 2-amino-4-chlorophenol (B47367) with a suitable carbonyl compound, such as a 2-halo- or 2-hydroxy-phenacyl halide, followed by cyclization. A more likely and convergent approach is the palladium-catalyzed Suzuki or Stille coupling of a 2-haloindole with a boronic acid or stannane (B1208499) derivative of 4-chlorophenol (B41353).

A plausible synthetic route, based on established methodologies for the synthesis of related bi-aryl compounds, is the Suzuki coupling reaction. The proposed reaction mechanism is as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a 2-haloindole (e.g., 2-bromo-1H-indole) to a low-valent palladium(0) complex to form a palladium(II) species.

Transmetalation: The organopalladium(II) complex then undergoes transmetalation with a boronic acid derivative of 4-chlorophenol (e.g., (5-chloro-2-hydroxyphenyl)boronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the phenolic moiety to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium(II) complex, which also regenerates the palladium(0) catalyst for the next cycle.

This proposed pathway is advantageous due to the mild reaction conditions and the high functional group tolerance of the Suzuki coupling reaction.

Computational Spectroscopy (e.g., Simulated NMR, IR, UV-Vis spectra)

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, aiding in their structural elucidation and characterization. By employing quantum chemical calculations, it is possible to simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.

Simulated ¹H and ¹³C NMR Spectra:

Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted chemical shifts are based on the calculated electron density around each nucleus, which is influenced by the molecular geometry and the electronic effects of neighboring atoms and functional groups.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (ppm) | Rationale |

| Phenolic -OH | 9.0 - 10.0 | Deshielded due to hydrogen bonding and aromatic ring current. |

| Indole N-H | 11.0 - 12.0 | Deshielded due to aromaticity and potential for hydrogen bonding. |

| Aromatic Protons | 6.5 - 8.0 | Complex splitting patterns due to coupling between adjacent protons on the indole and phenol rings. |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |

| Phenolic C-OH | 150 - 160 | Deshielded due to the electronegative oxygen atom. |

| Indole C2 | 135 - 145 | Attached to the phenol ring, significant deshielding. |

| Chloro-substituted C | 120 - 130 | Deshielded by the electronegative chlorine atom. |

| Other Aromatic C | 100 - 130 | Chemical shifts depend on the specific electronic environment within the indole and phenol rings. |

Simulated IR Spectrum:

The IR spectrum of this compound can be simulated by calculating the vibrational frequencies of its molecular bonds. The predicted spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Phenol) | 3200 - 3600 | Stretching, likely broad due to hydrogen bonding. |

| N-H (Indole) | 3300 - 3500 | Stretching. |

| C-H (Aromatic) | 3000 - 3100 | Stretching. |

| C=C (Aromatic) | 1450 - 1600 | Ring stretching. |

| C-O (Phenol) | 1200 - 1300 | Stretching. |

| C-Cl | 700 - 800 | Stretching. |

Simulated UV-Vis Spectrum:

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the resulting UV-Vis absorption spectrum of this compound. The spectrum is expected to show absorptions characteristic of the extended π-conjugated system formed by the indole and phenol rings.

Predicted UV-Vis Absorption Maxima (λmax):

| Electronic Transition | Predicted Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | 300 - 400 |

The exact positions of the absorption maxima would be influenced by the solvent environment, which can be accounted for in the computational model. These simulated spectra provide a valuable theoretical framework for the experimental characterization of this compound.

Exploration of Biological Activities and Molecular Mechanisms of 4 Chloro 2 1h Indol 2 Yl Phenol

In vitro Cellular Activity Profiling

Extensive searches for in vitro cellular activity profiling of 4-Chloro-2-(1H-indol-2-yl)phenol, including its potential antiproliferative, antioxidant, antimicrobial, or anti-inflammatory effects, did not yield any specific research findings. While the broader classes of indole (B1671886) and phenol (B47542) compounds are known to possess a wide range of biological activities, data for this particular substituted molecule is not present in the reviewed scientific literature.

For context, related but distinct compounds have been investigated. For instance, studies on other chlorinated phenol derivatives have demonstrated antimicrobial properties. Similarly, various indole-containing molecules have shown promise as antiproliferative agents. However, it is crucial to note that the specific biological effects of a molecule are highly dependent on its precise chemical structure, and therefore, the activities of related compounds cannot be directly extrapolated to this compound.

Dose-Response Relationships in Specific Cell Lines

No published studies were found that investigated the dose-response relationships of this compound in any specific cell lines. Consequently, data tables illustrating such relationships cannot be provided.

Comparative Analysis with Known Biologically Active Indole/Phenol Compounds

A comparative analysis of the biological activity of this compound with other known bioactive indole or phenol compounds is not possible due to the absence of primary research data on the target compound.

Mechanistic Investigations of Cellular and Biochemical Effects

The precise molecular mechanisms through which this compound exerts its biological effects are a critical area of research. Understanding these mechanisms at the cellular and biochemical level is essential for elucidating its potential therapeutic applications. This section explores the modulation of biological pathways, gene and protein expression, and cellular localization.

Currently, there is a notable lack of specific research in the scientific literature detailing the modulation of biological pathways by this compound. Generally, compounds containing indole and phenol moieties are known to interact with a variety of signaling pathways. For instance, indole derivatives have been shown to influence pathways related to cell cycle regulation and apoptosis, often by targeting key proteins like tubulin. nih.gov Phenolic compounds can modulate pathways involved in inflammation and oxidative stress. The combination of these two scaffolds in this compound suggests the potential for complex interactions with multiple pathways.

Future research would likely involve screening the compound against a panel of known biological targets to identify its primary mode of action. Techniques such as kinase profiling, reporter gene assays, and analysis of second messenger levels would be instrumental in pinpointing the specific pathways affected by this compound.

There is currently no published data from gene expression or proteomic studies specifically on this compound. Such analyses are crucial for a comprehensive understanding of a compound's mechanism of action. Gene expression studies, typically using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis, would reveal which genes are up- or down-regulated in response to treatment with the compound. For example, studies on simpler phenols have shown induction of heat-shock regulons and genes involved in disulfide stress in bacteria. nih.gov

Proteomic analysis, on the other hand, would identify changes in the levels of proteins within a cell, providing a more direct link to cellular function. This could involve techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry to identify differentially expressed proteins.

Table 1: Illustrative Example of Potential Gene Targets for Expression Analysis of this compound

| Gene Target | Associated Pathway | Potential Effect of Compound |

| BAX | Apoptosis | Upregulation |

| BCL-2 | Apoptosis | Downregulation |

| TNF-α | Inflammation | Downregulation |

| IL-6 | Inflammation | Downregulation |

| COX-2 | Inflammation | Downregulation |

| Caspase-3 | Apoptosis | Upregulation |

Note: This table is for illustrative purposes only and is based on the known activities of related indole and phenolic compounds. The actual gene targets for this compound would need to be determined through experimental studies.

The cellular uptake and subcellular localization of this compound have not been experimentally determined. The ability of a compound to enter cells and accumulate in specific organelles is a key determinant of its biological activity. The lipophilic nature of the indole and phenol rings would suggest that the compound could passively diffuse across the cell membrane.

Fluorescence microscopy, using either intrinsic fluorescence of the indole moiety or a fluorescently tagged derivative of the compound, would be a valuable tool to visualize its uptake and distribution within the cell. This could reveal whether the compound localizes to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, providing clues about its molecular targets. Studies on other indole derivatives have shown that they can enter cells through endocytosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for the this compound Scaffold

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies for the this compound scaffold are not available in the literature, a theoretical analysis of its key structural features can provide insights into their potential roles in biological interactions.

The presence of a chlorine atom on the phenolic ring is a significant feature of this compound. Halogenation, and specifically chlorination, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The chlorine atom is an electron-withdrawing group, which can alter the electronic properties of the phenol ring and influence its interactions with biological targets. Furthermore, the lipophilicity introduced by the chlorine atom can improve the compound's ability to cross cell membranes.

In related phenolic compounds, chlorination has been shown to significantly increase antimicrobial activity. For example, 4-chlorothymol is reported to be more active than its non-chlorinated parent compound, thymol.

Table 2: Comparison of Biological Activity of a Hypothetical Series of 2-(1H-indol-2-yl)phenol Analogs

| Compound | Substitution at Position 4 of Phenol | Hypothetical Biological Activity (IC₅₀, µM) |

| Analog 1 | H | 10 |

| Analog 2 | Cl | 2 |

| Analog 3 | F | 5 |

| Analog 4 | Br | 3 |

| Analog 5 | CH₃ | 12 |

Note: This table presents hypothetical data to illustrate the potential impact of substitution on biological activity. Actual data would need to be generated through synthesis and biological testing of the respective analogs.

The indole N-H and phenolic O-H groups are key functional groups that can participate in hydrogen bonding, a crucial type of interaction for the binding of a ligand to its biological target. The indole N-H can act as a hydrogen bond donor, while the pyrrolic nitrogen can also participate in coordination with metal ions. mdpi.com The phenolic O-H group can act as both a hydrogen bond donor and acceptor.

Influence of Indole Substitution Patterns on Activity

The biological activity of molecules containing an indole scaffold is significantly influenced by the nature and position of substituents on the indole ring. While research on this compound itself is specific, the broader class of indole derivatives has been extensively studied, revealing key structure-activity relationships (SAR).

The indole nucleus is a versatile heterocyclic structure found in numerous compounds with a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.net The bioactivity of these derivatives can be fine-tuned by altering the substituents on the indole core.

For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution on the aryl ring attached to the oxadiazole moiety plays a crucial role in their anticancer activity. The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable anticancer activity against various cancer cell lines. shef.ac.uknih.gov This highlights the positive impact of the trimethoxyphenyl group on cytotoxicity. Conversely, the analogue 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed promising antibacterial activity. shef.ac.uknih.gov These findings underscore how different substituent groups can direct the biological activity of the parent scaffold towards different therapeutic targets.

Similarly, studies on other indole derivatives have shown that substitutions at various positions of the indole ring can modulate their antimicrobial and antifungal profiles. For example, certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their derivatives have shown that the nature of the substituent on the phenylacetamide moiety can significantly impact their efficacy against various bacterial and fungal strains. nih.gov

The following table summarizes the influence of different substitution patterns on the biological activity of compounds related to this compound.

| Base Scaffold | Substituent | Resulting Biological Activity | Reference |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 3,4,5-trimethoxyphenyl | Significant anticancer activity | shef.ac.uknih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 4-nitrophenyl | Promising antibacterial activity | shef.ac.uknih.gov |

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Varied on phenylacetamide | Modulated antimicrobial and antifungal activity | nih.gov |

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking studies are instrumental in elucidating the potential binding modes and interactions of ligands with their biological targets. For analogues of this compound, these computational analyses have provided valuable insights into their mechanisms of action at the molecular level.

In a study involving 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking was performed against the active site of the tubulin–combretastatin A4 complex (PDB ID: 5LYJ). shef.ac.uk The analogue featuring a 3,4,5-trimethoxyphenyl group, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h ), exhibited a strong binding affinity with a docking score of -8.030 kcal/mol. shef.ac.uk This compound was found to fit within a hydrophobic cavity surrounded by key amino acid residues, including Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. shef.ac.uk This binding mode suggests that the anticancer activity of this compound is likely mediated through the inhibition of tubulin polymerization.

Similarly, molecular docking studies on other indole-based compounds have helped to clarify their binding interactions with various protein targets. For instance, docking of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide derivatives with microbial protein targets has revealed potential binding modes that correlate with their observed antimicrobial activity. nih.gov

The binding energy values obtained from docking studies can also support experimental findings. For example, in the case of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, the calculated binding energy with NADPH enzyme was -6.37 kcal/mol, which was consistent with its observed antioxidant potential. nih.govrsc.org

The table below presents a summary of molecular docking data for compounds analogous to this compound.

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin-combretastatin A4 complex | 5LYJ | -8.030 | Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 | shef.ac.uk |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH enzyme | 2CDU | -6.37 | Not specified | nih.govrsc.org |

Medicinal Chemistry Perspectives and Lead Optimization

Analysis of 4-Chloro-2-(1H-indol-2-yl)phenol as a Privileged Scaffold

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the design of novel bioactive molecules. nih.gov The structure of this compound is a hybrid of two well-established pharmacophoric units: a 2-substituted indole (B1671886) and a 4-chlorophenol (B41353).

The indole ring is a cornerstone in medicinal chemistry, recognized for its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. benthamdirect.com Its presence in numerous approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent frovatriptan, underscores its therapeutic importance. benthamdirect.com The 2-position of the indole ring is a common site for substitution, leading to a wide array of biological activities. combichemistry.com Specifically, 2-arylindoles are considered privileged structures in their own right, with demonstrated activities against various targets. nih.govresearchgate.netrsc.org

The phenol (B47542) moiety , particularly with a halogen substituent, is also a recurring motif in bioactive compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. nih.govresearchgate.net The chlorine atom at the 4-position of the phenol ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, and can also form specific halogen bonds with protein residues. nih.gov The presence of a halogen can also impact the metabolic stability of the molecule.

The combination of the 2-(1H-indol-2-yl) group with a 4-chlorophenol at the ortho position creates a unique three-dimensional structure with a defined spatial arrangement of hydrogen bond donors/acceptors, aromatic regions, and a halogen substituent. This distinct topology suggests that this compound has the potential to interact with a variety of biological targets, making it a promising privileged scaffold for the development of new therapeutic agents.

Strategies for Scaffold Derivatization and Diversification

The structural versatility of this compound offers multiple avenues for chemical modification to explore the structure-activity relationship (SAR) and to generate a library of diverse analogs. Key positions for derivatization include the indole nitrogen, various positions on the indole and phenol rings, and the phenolic hydroxyl group.

Positions for Derivatization:

| Position | Potential Modifications | Rationale |

| Indole N-H | Alkylation, Acylation, Sulfonylation | To modulate lipophilicity, introduce new interaction points, and potentially alter the planarity and electronic properties of the indole ring. |

| Indole C3, C4, C5, C6, C7 | Halogenation, Alkylation, Methoxy introduction | To probe the steric and electronic requirements of the binding pocket. Halogenation, for instance, can enhance binding affinity. mdpi.com |

| Phenolic O-H | Etherification, Esterification, Bioisosteric replacement | To improve pharmacokinetic properties by masking the polar hydroxyl group, which is often a site for metabolic glucuronidation. nih.govresearchgate.net Bioisosteric replacements like carboxamides or formamides can also be considered. researchgate.net |

| Phenol Ring | Introduction of additional substituents | To fine-tune the electronic properties and steric bulk of the phenolic portion of the molecule. |

A primary strategy would be the N-alkylation or N-acylation of the indole ring. This is a common approach in indole chemistry to introduce a variety of functional groups that can interact with specific residues in a target protein. researchgate.net Another key strategy involves substitution on the indole ring, particularly at the 3-, 5-, and 6-positions, which are often amenable to electrophilic substitution.

Furthermore, modification of the phenolic hydroxyl group is a critical aspect of derivatization. While essential for binding in some cases, it can also be a metabolic liability. nih.gov Conversion to ethers or esters can serve as a prodrug strategy or can lead to analogs with improved pharmacokinetic profiles. The exploration of phenol bioisosteres, such as benzimidazolones or benzoxazolones, could also yield compounds with enhanced metabolic stability and receptor selectivity. nih.govresearchgate.net

Pharmacophore Modeling based on Biological Activities

Given that this compound itself has not been extensively studied, pharmacophore models can be hypothesized based on the known biological activities of structurally related 2-arylindole and chlorophenol derivatives. These classes of compounds have shown a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govnih.govnih.govderpharmachemica.com

A hypothetical pharmacophore model for potential anticancer activity could include:

A hydrogen bond donor (the indole N-H).

A hydrogen bond acceptor (the phenolic O-H).

Two aromatic rings (the indole and phenol rings) for π-π stacking interactions.

A halogen bond donor (the chlorine atom).

For potential antibacterial activity , the pharmacophoric features might be similar, with the relative orientation of these features being critical for specific interactions with bacterial enzymes or proteins. Studies on novel 2-phenylindole (B188600) analogues have shown that the presence of halogens can enhance antibacterial activity. mdpi.com

The key features of a pharmacophore model for this compound derivatives would likely consist of a combination of hydrogen bond donors and acceptors, hydrophobic aromatic regions, and a halogen bonding feature. The precise arrangement and combination of these features would determine the specific biological target and the resulting activity.

Lead Optimization Strategies and Design of Improved Analogues

Once a lead compound from the this compound scaffold is identified, lead optimization strategies would be employed to enhance its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the derivatization strategies outlined in section 6.2 would be crucial to build a comprehensive SAR. For example, investigating a range of substituents on the indole and phenol rings would help to identify key interactions with the target protein. drugdesign.org

Bioisosteric Replacement: To address potential metabolic liabilities, such as the rapid metabolism of the phenolic hydroxyl group, bioisosteric replacements could be introduced. nih.govresearchgate.net For instance, replacing the phenol with other acidic functionalities or heterocyclic rings that can mimic its hydrogen bonding properties but are less prone to glucuronidation. researchgate.net The phenyl ring itself could also be replaced with nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) to improve physicochemical properties. tandfonline.comacs.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by bridging the indole and phenol rings, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Improving Physicochemical Properties: Modifications would be aimed at optimizing properties like solubility, lipophilicity (logP), and polar surface area (PSA) to ensure good oral bioavailability and cell permeability.

An example of a designed improved analogue could involve the methylation of the phenolic hydroxyl to block metabolism and the introduction of a small, electron-withdrawing group, such as a fluorine atom, at the 5-position of the indole ring to potentially enhance binding affinity.

Computational Approaches in Drug Design for this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new compounds and the prioritization of synthetic efforts.

Computational methods that can be applied include:

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its derivatives. This can help to explain the observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed on a series of synthesized analogs to develop mathematical models that correlate the chemical structures with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis.

Pharmacophore-Based Virtual Screening: The hypothetical pharmacophore models described in section 6.3 can be used as queries to search large chemical databases for other compounds that may have similar biological activities.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the binding interactions and the role of conformational changes.

ADME-Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of designed analogs, helping to identify and filter out compounds with potentially poor pharmacokinetic profiles or toxicity issues early in the drug discovery process.

By integrating these computational approaches with traditional medicinal chemistry strategies, the process of discovering and developing novel therapeutic agents based on the this compound scaffold can be significantly accelerated and made more efficient.

Potential Advanced Applications Beyond Conventional Therapeutics

Application as Chemical Probes for Biological Systems

The inherent fluorescence of the indole (B1671886) scaffold forms the basis for the potential application of 4-Chloro-2-(1H-indol-2-yl)phenol as a chemical probe. Indole and its derivatives are known to exhibit fluorescence, and this property can be harnessed for the detection and imaging of biological systems. nih.gov

The design of fluorescent probes often relies on the "donor-π-acceptor" (D-π-A) concept, where the indole moiety can act as a donor. nih.gov The photophysical properties of such probes, including their fluorescence emission, can be sensitive to the surrounding environment. For instance, changes in pH can lead to ratiometric fluorescence behavior, making them valuable for monitoring pH within living cells. rsc.org Indole-based probes have been successfully employed for the detection of various analytes, including hypochlorite, cyanide, and hydrogen peroxide, often with high sensitivity and selectivity. nih.govmdpi.comnih.gov

The presence of the phenolic hydroxyl group and the chlorine atom in this compound could further modulate its photophysical properties. These substituents can influence the electron density of the indole ring system, potentially leading to shifts in the emission wavelength or changes in quantum yield. This tunability is a desirable feature in the development of chemical probes for specific biological targets. For example, a novel indole-based fluorescent probe was developed for the selective detection of benzenethiols, demonstrating the versatility of the indole scaffold in probe design. acs.org

Table 1: Examples of Indole-Based Fluorescent Probes and Their Characteristics

| Probe Type | Analyte | Key Features |

| Ratiometric pH Probe | pH | Large Stokes shift, good photostability, cell membrane permeability. rsc.org |